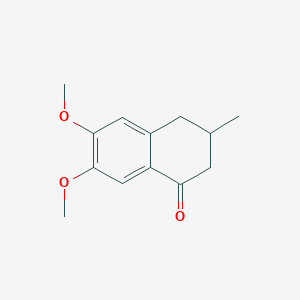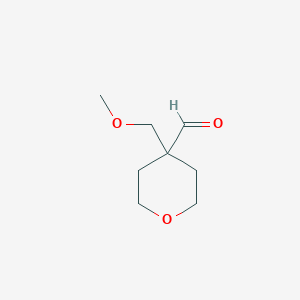![molecular formula C11H8F3N3O3 B2571634 Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate CAS No. 924861-64-3](/img/structure/B2571634.png)
Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The compound also features a trifluoromethyl group (-CF3), which is a functional group in organic chemistry consisting of three fluorine atoms attached to a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a process known as azide-alkyne Huisgen cycloaddition . The trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the trifluoromethyl group, and the phenyl ring. These groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring and the trifluoromethyl group. The triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and reductions . The trifluoromethyl group is electron-withdrawing, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in biological systems .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate is a compound with significant potential in various chemical syntheses. Gupta, Saluja, and Khurana (2016) outlined the synthesis of related alkyl 5-hydroxy-7-aryl-5-methyl-1,3-dioxo-2-phenyl hexahydropyrazolo[1,2-a][1,2,4]triazole-6-carboxylates, emphasizing operational simplicity and moderate conditions in their production process (Gupta, Saluja, & Khurana, 2016).
Applications in Antimicrobial and Antioxidant Agents
A study by Bhat et al. (2016) explored the synthesis of new 1,2,3-triazolyl pyrazole derivatives, which displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities. This indicates the potential use of these derivatives in the development of new antimicrobial and antioxidant agents (Bhat et al., 2016).
Structural and Spectral Analysis
O. V. Shtabova et al. (2005) investigated the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a compound structurally related to this compound. Their work included experimental and quantum-chemical analyses, contributing to a deeper understanding of the structural properties of these compounds (Shtabova et al., 2005).
Synthesis of Analogous Compounds
A. Nagaraj et al. (2018) synthesized novel compounds related to 1,2,3-triazole-4-carboxylic acid, including (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone, demonstrating significant inhibition of bacterial growth. This highlights the potential of these compounds in antibacterial applications (Nagaraj et al., 2018).
Potential in Cancer Research
The work by Bhat et al. (2016) on 1,2,3-triazolyl chalcone derivatives illustrates the potential of these compounds in cancer research, with some showing moderate to excellent anti-cancer activities on breast cancer cell lines (Bhat et al., 2016).
Luminescence Studies
Hong Zhao et al. (2014) conducted studies on Cd(II), Zn(II) complexes with 1,2,3-triazole derivatives, focusing on luminescence. This research provides insights into the luminescent properties of these complexes, potentially applicable in material sciences (Zhao et al., 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 5-oxo-1-[3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O3/c1-20-10(19)8-9(18)17(16-15-8)7-4-2-3-6(5-7)11(12,13)14/h2-5,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPBSQIYUYWGKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN(C1=O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901137326 |
Source


|
| Record name | Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901137326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924861-64-3 |
Source


|
| Record name | Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901137326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

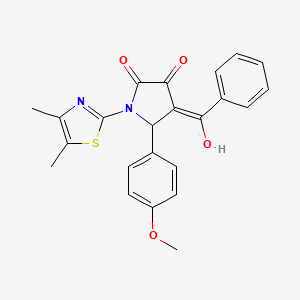
![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2571556.png)

![N'-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide](/img/structure/B2571561.png)
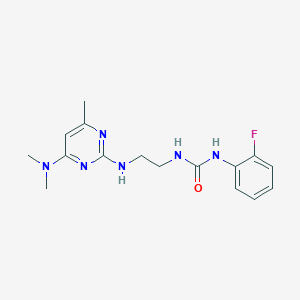
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2571564.png)
![2-{[2-(3-Methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2571565.png)
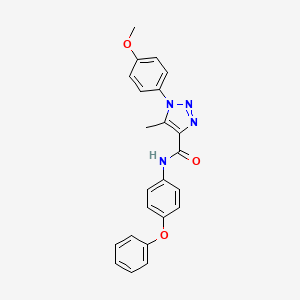
![[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2571568.png)
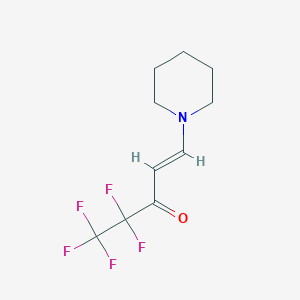
![1-[(3R)-3-(3-Chlorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2571572.png)
